molecular formula C7H6BNO2S B13428454 Benzo[d]isothiazol-5-ylboronic acid

Benzo[d]isothiazol-5-ylboronic acid

Cat. No.: B13428454
M. Wt: 179.01 g/mol
InChI Key: YIIKQGLBPGMCDL-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-5-ylboronic acid (CAS: 1107627-20-2) is a boronic acid derivative featuring a benzoisothiazole core. Its molecular formula is C₇H₆BNO₂S, with a molecular weight of 179.00 g/mol. The compound is characterized by a fused benzene and isothiazole ring (sulfur and nitrogen atoms in the heterocycle) and a boronic acid (-B(OH)₂) substituent at the 5-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing pharmaceuticals, agrochemicals, and organic electronic materials. Key properties include:

  • Storage: Requires an inert atmosphere and refrigeration (2–8°C).
  • Hazards: Classified with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazol-5-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, often potassium carbonate, in an aqueous or organic solvent. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-5-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzo[d]isothiazol-5-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of benzo[d]isothiazol-5-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the inhibition of proteases and kinases, which are critical in various biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of benzo[d]isothiazol-5-ylboronic acid with structurally analogous boronic acids:

Compound This compound Benzo[d]isoxazole-5-boronic acid Benzo[d][1,3]dioxol-5-ylboronic acid
CAS Number 1107627-20-2 1428582-37-9 94839-07-3
Molecular Formula C₇H₆BNO₂S C₇H₆BNO₃ C₇H₆BFO₃ (estimated)
Molecular Weight 179.00 162.94 ~166.93 (estimated)
Heteroatoms in Core S, N (isothiazole) O, N (isoxazole) O, O (1,3-dioxole)
Density N/A 1.39 g/cm³ (predicted) N/A
Boiling Point N/A 394.1°C (predicted) N/A
Acidity (pKa) N/A 7.53 (predicted) N/A
Hazard Profile H302, H315, H319, H335 Not specified Not specified

Key Observations :

  • Sulfur’s polarizability may enhance electronic delocalization, affecting solubility and cross-coupling efficiency.
  • Acidity : The isoxazole variant’s higher predicted pKa (~7.53) suggests weaker boronic acid acidity compared to this compound, though experimental data is lacking.
  • Thermal Stability : Benzo[d]isoxazole-5-boronic acid’s high predicted boiling point (394°C) indicates robust thermal stability, advantageous for high-temperature reactions.

Biological Activity

Benzo[d]isothiazol-5-ylboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that integrates a benzene ring fused to an isothiazole ring, along with a boronic acid functional group. This unique arrangement contributes to its reactivity and biological activities. The molecular formula is C7H6BNO2SC_7H_6BNO_2S with a molecular weight of approximately 179.00 g/mol.

Biological Activities

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Studies indicate that derivatives of benzo[d]isothiazole exhibit promising results in inhibiting bacterial growth, suggesting potential applications in treating bacterial infections .

2. Antifungal Activity

In addition to antibacterial effects, compounds derived from this compound have shown antifungal activity. Research indicates that these compounds can inhibit the growth of fungal pathogens, making them candidates for further development in antifungal therapies.

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro tests revealed that certain compounds exhibit cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds based on this structure have been identified as inhibitors of various enzymes involved in critical biochemical pathways. For example, some studies indicate that these compounds can inhibit enzymes linked to cancer progression and microbial resistance .
  • Antiviral Activity : Certain derivatives have shown effectiveness against viral replication, particularly in the context of HIV-1. The inhibition mechanisms involve targeting reverse transcriptase (RT) activity, which is crucial for viral replication .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is essential for optimizing the efficacy of this compound derivatives:

CompoundActivity TypeIC50 (µM)Notes
Compound 1RT RNase H Inhibition0.26 ± 0.08Strong antiviral activity
Compound 2DNA Polymerase Inhibition1.1 ± 0.3Effective against HIV
Compound 3Antibacterial6.50 mg/mLEffective against E. coli

These findings indicate that modifications in the chemical structure can significantly influence biological activity, highlighting the importance of SAR studies in drug development.

Case Studies

Case Study 1: Antiviral Efficacy

In a study assessing antiviral activity, two specific benzisothiazolone derivatives demonstrated robust inhibition of HIV-1 replication in TZM-bl cells without cellular toxicity. The effective concentration required to inhibit 50% of HIV-1 replication was significantly lower than other tested compounds, indicating high potency .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that certain derivatives exhibited cytotoxicity against MCF-7 breast cancer cells at concentrations as low as 18.76 ± 0.62 µg/mL while showing minimal toxicity to healthy cell lines. This suggests a promising therapeutic index for these compounds in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Benzo[d]isothiazol-5-ylboronic acid to ensure stability?

  • Methodological Answer : Store the compound at 0–6°C under inert gas (e.g., nitrogen) to minimize boronic acid dehydration and oxidation. Use amber vials to prevent photodegradation, as boronic acids are sensitive to light. Purity (>97.0% by HPLC) should be verified periodically using chromatographic methods .

Q. What synthetic methodologies are commonly employed for preparing this compound?

  • Methodological Answer : Two primary routes are used:

  • Cross-coupling reactions : Suzuki-Miyaura coupling using palladium catalysts, leveraging the boronic acid's reactivity with aryl halides. Optimize ligand selection (e.g., SPhos or XPhos) to enhance yields .
  • Directed lithiation : Functionalize the benzoisothiazole core via directed ortho-metalation (DoM) followed by borylation with triisopropyl borate .

Q. How should researchers assess the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect anhydride impurities.
  • Spectroscopy : 11B NMR^{11}\text{B NMR} (δ ~30 ppm for boronic acid) and 1H NMR^{1}\text{H NMR} (aromatic protons at δ 7.2–8.1 ppm) confirm structural integrity .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) .

Advanced Research Questions

Q. How can structural modifications at specific positions of the benzoisothiazole core influence the Suzuki-Miyaura cross-coupling efficiency of this boronic acid?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -NO2_2 at position 3) increase oxidative addition rates with Pd catalysts but may reduce solubility.
  • Steric hindrance at position 4 slows transmetalation; use bulky ligands (e.g., DavePhos) to mitigate this.
  • Borylation position : Meta-substitution (position 5) optimizes conjugation in biaryl products .

Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data observed across different experimental models?

  • Methodological Answer :

  • Standardized assays : Use isogenic cell lines or uniform enzymatic activity measurements (e.g., kinase inhibition IC50_{50}) to reduce variability.
  • Computational SAR : Apply molecular docking (e.g., AutoDock Vina) to reconcile discrepancies between in vitro and cellular activity data. Cross-validate with free-energy perturbation (FEP) simulations .
  • Meta-analysis : Pool data from multiple studies using fixed-effects models, adjusting for confounding variables (e.g., solvent polarity, temperature) .

Q. How does the electronic environment of the benzoisothiazole ring affect the hydrolysis rate of the boronic acid moiety under physiological conditions?

  • Methodological Answer :

  • Electron-deficient rings (e.g., with -CF3_3 substituents) stabilize the boronic acid via resonance, reducing hydrolysis.
  • pH-dependent studies : Monitor hydrolysis kinetics using 11B NMR^{11}\text{B NMR} in buffers (pH 7.4 vs. 5.5). At neutral pH, the trigonal boronic acid form predominates, slowing hydrolysis compared to acidic conditions .

Q. What computational modeling approaches are most suitable for predicting the reactivity patterns of this boronic acid in complex reaction systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for cross-coupling steps (e.g., B3LYP/6-31G* level).
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in heterocyclic couplings.
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on boronic acid aggregation, which impacts reactivity .

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

1,2-benzothiazol-5-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-9-12-7/h1-4,10-11H

InChI Key

YIIKQGLBPGMCDL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)SN=C2)(O)O

Origin of Product

United States

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